molecular formula C15H31N3O13P2 B1419041 Deoxyribonucleic acid CAS No. 9007-49-2

Deoxyribonucleic acid

Cat. No.: B1419041
CAS No.: 9007-49-2
M. Wt: 523.37 g/mol
InChI Key: AWBASQCACWFTGD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Deoxyribonucleic acid (DNA) is a molecule that contains the biological instructions that make each species unique . DNA’s primary targets are the cells of an organism. It controls all the chemical changes that take place in cells .

Mode of Action

The synthesis of DNA is controlled by an enzyme called DNA polymerase . A nucleoside triphosphate containing adenine (A), guanine (G), cytosine ©, or thymine (T) uses the −OH group at the 3’ position of deoxyribose to attack the α-phosphorous of the triphosphate group at the 5’ position of the next nucleoside in an SN2 mechanism . This results in a phosphodiester linkage between the 3’ position of the first and 5’ position of the second nucleotide, and a pyrophosphate (diphosphate) is eliminated .

Biochemical Pathways

The unusual complexity of the only pathway leading to DNA precursors, enzymatic reduction of ribonucleotides, is essential for understanding the DNA synthesis phase of a cell . The process involves flexible nucleotide-protein interactions, dithiols as reductant, transition metals (Mn, Fe, Co) for catalysis, and radical intermediates .

Pharmacokinetics

Observing the pre- and post-signs of drug-DNA interaction provides good evidence for the interaction mechanism to be elucidated .

Result of Action

The action of DNA results in the transmission of genetic information from one cell to another, or from one generation to the next . The action of DNase occurs in three phases. The initial phase introduces multiple nicks in the phosphodiester backbone. The second phase produces acid-soluble nucleotides. The third phase, which is the terminal phase, consists of the reduction of oligonucleotides, causing a hyperchromic shift in the UV data .

Action Environment

The action of DNA can be influenced by environmental factors. For instance, DNA has been found to adsorb to soil iron (oxyhydr-)oxides, which could potentially influence its action . Additionally, the pH of the environment can influence the activity of DNA, as certain DNA-related enzymes, such as DNase, have optimal activity at specific pH levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyribonucleic acid can be synthesized artificially through various methods. One common method is the polymerase chain reaction (PCR), which amplifies specific DNA sequences using DNA polymerase enzymes. Another method is gene synthesis, where DNA sequences are assembled de novo without a template .

Industrial Production Methods: Industrial production of this compound often involves the extraction of DNA from biological samples. This can be done using solution-based or solid-phase extraction methods. Solution-based methods involve the use of organic solvents and salts to precipitate DNA, while solid-phase methods use silica columns or magnetic beads to bind and purify DNA .

Chemical Reactions Analysis

Types of Reactions: Deoxyribonucleic acid undergoes various chemical reactions, including hydrolysis, oxidation, and alkylation. Hydrolysis can break down DNA into its constituent nucleotides, while oxidation can cause damage to the DNA structure. Alkylation involves the addition of alkyl groups to DNA bases, which can lead to mutations .

Common Reagents and Conditions: Common reagents used in DNA reactions include enzymes like DNA polymerase for synthesis, restriction enzymes for cutting DNA, and ligases for joining DNA fragments. Conditions such as temperature, pH, and the presence of metal ions can significantly affect these reactions .

Major Products: The major products of DNA reactions depend on the type of reaction. For example, hydrolysis produces nucleotides, while oxidation can result in various DNA lesions. Alkylation can lead to the formation of adducts that may cause mutations .

Scientific Research Applications

Deoxyribonucleic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

[5-amino-2-[[[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O13P2/c16-13-1-7(20)11(28-13)5-25-32(21,22)31-9-3-15(18)29-12(9)6-26-33(23,24)30-8-2-14(17)27-10(8)4-19/h7-15,19-20H,1-6,16-18H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBASQCACWFTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N)COP(=O)(O)OC2CC(OC2COP(=O)(O)OC3CC(OC3CO)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864161
Record name 5-Amino-2-({[{[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy}(hydroxy)phosphoryl]oxy}methyl)oxolan-3-yl (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Deoxyribonucleic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13634
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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